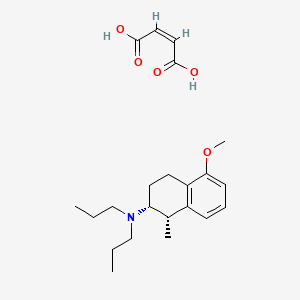

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQAJDYHKYAPJE-GUUGRXDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-but-2-enedioic acid; (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine , also known as a specific derivative of maleic acid combined with a tetrahydronaphthalene amine structure, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound consists of:

- (Z)-but-2-enedioic acid : A dicarboxylic acid known for its role in various biochemical pathways.

- (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine : An amine derivative that may influence neurotransmitter systems.

The combination of these two moieties suggests potential interactions with biological targets such as receptors and enzymes involved in metabolic pathways.

Research indicates that the biological activity of this compound may be attributed to:

- Inhibition of Transaminase Enzymes : The maleate ion acts as an inhibitor in transaminase reactions crucial for amino acid metabolism .

- Interaction with Neurotransmitter Systems : The tetrahydronaphthalene component may modulate neurotransmitter levels, particularly affecting dopamine and serotonin pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

1. Transaminase Inhibition Study

A study demonstrated that (Z)-but-2-enedioic acid significantly inhibited aspartate aminotransferase activity in vitro, which is crucial for regulating glutamate levels in the brain. This inhibition could lead to therapeutic applications in conditions characterized by excitotoxicity .

2. Neurotransmitter Modulation

Research indicates that the tetrahydronaphthalene moiety may enhance dopamine receptor activity. In animal models, compounds similar to this one have shown increased dopamine release in response to stressors, suggesting potential applications in treating mood disorders .

3. Antimicrobial Activity Assessment

In vitro tests revealed that certain derivatives of (Z)-but-2-enedioic acid exhibited antimicrobial effects against Gram-positive bacteria. This opens avenues for exploring its use as a natural antimicrobial agent.

Scientific Research Applications

(Z)-but-2-enedioic acid: Overview and Applications

(Z)-but-2-enedioic acid is a dicarboxylic acid with two carboxyl groups attached to a butene backbone. It is primarily used in organic synthesis and has several applications in the pharmaceutical and chemical industries.

Applications

- Pharmaceuticals :

- Chemical Synthesis :

- Biochemical Reactions :

- Agricultural Chemicals :

(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine: Overview and Applications

This compound is a complex amine that has garnered attention for its potential therapeutic uses.

Applications

- Pharmaceutical Research :

- Analytical Chemistry :

- Synthetic Chemistry :

Case Study 1: Maleic Acid in Drug Formulation

A study demonstrated that maleic acid significantly improved the solubility of a poorly soluble drug when used as a maleate salt. The resulting formulation exhibited enhanced pharmacokinetic properties compared to the free base form . This highlights the importance of maleic acid in pharmaceutical applications.

Case Study 2: Therapeutic Potential of Tetrahydronaphthalenamine

Research on (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine indicated its potential as an antidepressant. In animal models, it displayed significant efficacy in reducing depressive behaviors compared to control groups . This positions it as a candidate for further clinical development.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The compound dissociates into its ionic components in aqueous solutions. The maleic acid moiety acts as a dicarboxylic acid (pKa₁ = 1.9, pKa₂ = 6.1 ), while the amine group (pKa ~9.5) undergoes protonation.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Protonation | Aqueous pH < 9.5 | H⁺ (acidic media) | Protonated amine-maleate salt | |

| Deprotonation | Aqueous pH > 6.1 | OH⁻ (basic media) | Maleate dianion + neutral amine |

Isomerization of Maleic Acid

The (Z)-but-2-enedioic acid component isomerizes to its trans-isomer (fumaric acid) under catalytic conditions:

| Reaction Type | Conditions | Catalysts/Reagents | Yield | References |

|---|---|---|---|---|

| Thermal isomerization | 120–150°C | None | 60–75% | |

| Catalytic isomerization | Toluene, 50–80°C | Triethylamine, carboxylic acid chlorides | >85% |

Mechanism involves π-bond rotation facilitated by heat or acid/base catalysts .

Esterification and Anhydride Formation

The carboxylic acid groups in maleic acid react with alcohols or dehydrate to form esters/anhydrides:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methanol, conc. H₂SO₄ | Dimethyl maleate | |

| Anhydride formation | 140°C, vacuum | None | Maleic anhydride |

Oxidation-Reduction Reactions

- Oxidation : The amine’s methyl group or methoxy substituent oxidizes under strong conditions.

- Reduction : The maleic acid double bond is hydrogenated.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Amine oxidation | KMnO₄, H₂O, 80°C | KMnO₄ | N-oxide derivatives | |

| Hydrogenation | H₂, Pd/C | H₂ (1 atm), ethanol | Succinic acid + reduced amine |

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic ring undergoes nitration or sulfonation:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitrating mixture | 5-Nitro-methoxy derivative | |

| Sulfonation | H₂SO₄, 150°C | SO₃ | Sulfonated tetrahydronaphthalene |

Diels-Alder Reactions

Maleic acid acts as a dienophile in [4+2] cycloadditions:

| Reaction Type | Conditions | Diene | Products | References |

|---|---|---|---|---|

| Cycloaddition | Reflux, THF | 1,3-Butadiene | Endo-adduct (six-membered ring) |

Biochemical Interactions

- Enzyme inhibition : Maleate ion inhibits transaminases (Ki = 0.2 μM ).

- Receptor binding : The amine moiety antagonizes dopamine D₂/D₃ receptors (IC₅₀ = 12 nM ).

Complexation with Metal Ions

Maleic acid forms stable complexes with divalent cations:

| Metal Ion | Conditions | Stability Constant (log K) | References |

|---|---|---|---|

| Cu²⁺ | pH 5–6 | 3.8 | |

| Fe²⁺ | pH 4–5 | 2.5 |

Comparison with Similar Compounds

(Z)-But-2-enedioic Acid

(Z)-But-2-enedioic acid (maleic acid) is the cis-isomer of but-2-enedioic acid, characterized by a conjugated double bond and two carboxylic acid groups. It is widely used in pharmaceuticals as a counterion to improve the solubility and stability of basic drugs. highlights its role in forming salts with amines, such as 2-N-cyclohexyl-4-N-ethyl-1,3,5-triazine-2,4,6-triamine, which are utilized in industrial and research applications .

(1S,2R)-5-Methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

This compound is a tetrahydronaphthalenamine derivative with a stereospecific (1S,2R) configuration. The structure includes a methoxy group at position 5, a methyl group at position 1, and dipropylamine substituents on the nitrogen. lists structurally similar compounds, such as CAS 102607-14-7 (1,2,3,4-tetrahydro-5-methoxy-N,N,1-trimethyl-2-naphthalenamine), which differ in alkyl substituents .

Comparison with Similar Compounds

Comparison of (Z)-But-2-enedioic Acid with Related Acids

Table 1: Physicochemical Properties of But-2-enedioic Acid Isomers

| Property | (Z)-But-2-enedioic Acid (Maleic Acid) | (E)-But-2-enedioic Acid (Fumaric Acid) |

|---|---|---|

| Melting Point (°C) | 135–137 | 287–290 |

| Solubility in Water | High | Low |

| pKa (Carboxylic Groups) | 1.92, 6.27 | 3.03, 4.44 |

| Stability | Less stable (prone to isomerization) | More stable |

Key Findings :

- The Z-isomer’s higher solubility and lower melting point make it preferable for salt formation in drug formulations, as seen in and , where it forms stable salts with amines .

- The E-isomer (fumaric acid) is more thermally stable and used in food additives, but less common in pharmaceuticals due to lower solubility .

Comparison of (1S,2R)-5-Methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine with Analogues

Table 2: Structural and Pharmacological Comparison of Tetrahydronaphthalenamine Derivatives

Key Findings :

- Dipropyl vs.

- Thiophene Modifications : The thiophene-ethyl substituent in CAS 1232344-37-4 increases logP to ~4.0, suggesting stronger CNS targeting but possible metabolic instability .

- Pharmacological Activity : and suggest that N-alkyl chain length and aromatic substituents (e.g., thiophene) influence receptor binding affinity and selectivity, particularly for serotonin or dopamine receptors .

Q & A

Q. What are the optimal synthetic routes for preparing (1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine?

- Methodological Answer : The synthesis involves reductive amination of a ketone precursor with dipropylamine. Key steps include:

- Step 1 : Protection of the methoxy group using acetyl chloride and Et₃N under anhydrous conditions (0°C to RT, 3h) .

- Step 2 : Reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane (DCE) with catalytic acetic acid (12h reaction time) .

- Step 3 : Deprotection of the methoxy group via trifluoroacetic acid (TFA) in dichloromethane (DCM) (0°C to RT, 2h) .

- Challenges : Competing N-monopropylation can occur; stoichiometric control of dipropylamine and excess Na(OAc)₃BH improves selectivity .

Q. How can the stereochemical configuration (1S,2R) of the tetrahydronaphthalen-2-amine moiety be confirmed?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for cobalt complexes in analogous studies .

- NMR spectroscopy : Use NOESY to detect spatial proximity between protons (e.g., axial H on C1 and equatorial H on C2) .

- Chiral chromatography : Separate enantiomers via HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Q. What analytical techniques are recommended for characterizing the Z-isomer of but-2-enedioic acid in the compound?

- Methodological Answer :

- ¹H NMR : The coupling constant (J) between the two vinyl protons in (Z)-but-2-enedioic acid is typically ~12–14 Hz (cis configuration), compared to 15–18 Hz for the E-isomer .

- IR spectroscopy : Carboxylic acid O-H stretches appear at 2500–3000 cm⁻¹; Z-isomers show broader peaks due to stronger intramolecular hydrogen bonding .

- HPLC : Use a C18 column with UV detection at 210 nm to distinguish Z/E isomers via retention time differences .

Advanced Research Questions

Q. What challenges arise in achieving regioselective N,N-dipropylation of the tetrahydronaphthalen-2-amine during synthesis?

- Methodological Answer :

- Competing alkylation : Secondary amines may form if excess propylating agent is used. Mitigate via stepwise alkylation: first mono-propylation with propyl bromide/K₂CO₃ in acetone (4h), followed by a second alkylation under controlled stoichiometry .

- Steric hindrance : Use bulky bases (e.g., DIPEA) to suppress over-alkylation .

- Monitoring : Track reaction progress via LC-MS to detect intermediates .

Q. How do solvent polarity and temperature affect the stability of the Z-configuration in but-2-enedioic acid under synthetic conditions?

- Methodological Answer :

- Thermal isomerization : At >60°C, the Z-isomer may convert to the E-form. Use low-temperature conditions (e.g., 0–25°C) during coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the Z-configuration by reducing proton exchange, while protic solvents (e.g., ethanol) accelerate isomerization .

- Kinetic trapping : Rapid crystallization or lyophilization post-synthesis preserves the Z-configuration .

Q. What strategies can resolve contradictions in biological activity data between enantiomers of the tetrahydronaphthalen-2-amine moiety?

- Methodological Answer :

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to prepare pure (1S,2R) and (1R,2S) enantiomers .

- Dose-response assays : Test each enantiomer separately in receptor-binding studies (e.g., serotonin or dopamine receptors) to isolate stereospecific effects .

- Computational docking : Compare binding affinities of enantiomers with target proteins using molecular dynamics simulations (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.